molecular formula C19H26N8O2S B2918550 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide CAS No. 886961-18-8

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide

Cat. No.: B2918550
CAS No.: 886961-18-8
M. Wt: 430.53
InChI Key: LNUFNUXOZZSWHR-UHFFFAOYSA-N
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Description

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide is a complex organic compound characterized by its triazine ring structure substituted with morpholine groups and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions.

    Substitution Reaction: The triazine core is then subjected to nucleophilic substitution with o-tolylhydrazine to introduce the hydrazinecarbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the hydrazinecarbothioamide moiety.

    Substitution: The triazine ring can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and hydrazinecarbothioamide moiety can form hydrogen bonds and other interactions with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide
  • 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide

Uniqueness

Compared to similar compounds, 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide is unique due to the specific substitution pattern on the triazine ring and the presence of the o-tolyl group. This unique structure can result in different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O2S/c1-14-4-2-3-5-15(14)20-19(30)25-24-16-21-17(26-6-10-28-11-7-26)23-18(22-16)27-8-12-29-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,30)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUFNUXOZZSWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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